Ethyl 7-oxo-7-(3-thienyl)heptanoate
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Description
Ethyl 7-oxo-7-(3-thienyl)heptanoate is a chemical compound with the molecular formula C13H18O3S . It is an ester and contains a thiophene ring .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), and 1 Thiophene(s) .Physical And Chemical Properties Analysis
Ethyl 7-oxo-7-(3-thienyl)heptanoate has a molecular weight of 254.345 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Basic Skeletons in Penicillin-Type β-Lactams
Ethyl 7-oxo-7-(3-thienyl)heptanoate is a precursor in synthesizing 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins. This synthesis is achieved in a few steps from ethyl propiolate, with the key step involving the formation of the β-lactam ring of thiazolidine-2-acetic acid using Mukaiyama-Ohno’s method (Chiba et al., 1985).
Generation of Photochemical Reaction Products
Ethyl 7-oxo-7-(3-thienyl)heptanoate, under photochemical reactions in various alcohols, produces ω-alkoxycarbonyl esters. These reactions are part of broader studies on photochemical reactions of various 2-(alkoxycarbonyl)-cycloalkanones, illustrating the compound's utility in creating diverse photochemically-derived products (Tokuda et al., 1978).
Catalytic Ketonization Processes
In catalytic ketonization studies, ethyl 7-oxo-7-(3-thienyl)heptanoate demonstrates its potential as a substrate. Research using various alkyl esters of heptanoic acid has shown the compound's reactivity and its role in the production of compounds like 7-tridecanone (Gliński et al., 2005).
Bioreduction for Pharmaceutical Synthesis
Ethyl 7-oxo-7-(3-thienyl)heptanoate is used in the bioreduction process to produce key intermediates for pharmaceuticals like the antidepressant drug duloxetine. Its conversion into enantiopure products showcases its applicability in pharmaceutical synthesis (Ren et al., 2019).
properties
IUPAC Name |
ethyl 7-oxo-7-thiophen-3-ylheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-2-16-13(15)7-5-3-4-6-12(14)11-8-9-17-10-11/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXXUNUTYBNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641868 |
Source
|
Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-(3-thienyl)heptanoate | |
CAS RN |
898771-76-1 |
Source
|
Record name | Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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